molecular formula C20H24N4O4S2 B2523770 ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 681222-21-9

ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2523770
CAS No.: 681222-21-9
M. Wt: 448.56
InChI Key: HOXSKSDFASYTOV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with a carboxylate ester at the 1-position. The piperazine ring is further functionalized via a sulfanyl acetyl linker to a carbamoylmethyl group attached to a 4-phenyl-1,3-thiazole moiety. This structure combines pharmacophoric elements—piperazine (solubility and bioavailability enhancer), thiazole (heterocyclic scaffold for bioactivity), and sulfanyl acetyl (flexible linker)—commonly exploited in medicinal chemistry for targeting enzymes or receptors .

Synthetic routes typically involve sequential nucleophilic substitutions or condensations. For example, thiazole-amine intermediates (e.g., 4-phenyl-1,3-thiazol-2-amine) are coupled with bromoacetylated piperazine derivatives under reflux in ethanol, followed by carbamoylation and sulfanyl group introduction . Structural characterization relies on NMR (e.g., singlet at δ 8.11 for -CONH in ¹H-NMR) and mass spectrometry .

Properties

IUPAC Name

ethyl 4-[2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)14-29-13-17(25)22-19-21-16(12-30-19)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXSKSDFASYTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents include thiourea, ethyl bromoacetate, and various catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Activity: Research indicates that ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key enzymes or pathways related to tumor growth and proliferation .
  • Enzyme Inhibition: The compound is hypothesized to interact with specific enzymes involved in metabolic pathways of pathogens or cancer cells. This interaction could lead to significant therapeutic effects in treating diseases .

Study 1: Anticancer Evaluation

A study published in PMC evaluated the anticancer potential of compounds similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The study highlighted the compound's ability to induce apoptosis through cell cycle arrest mechanisms .

Study 2: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives of this compound could effectively inhibit specific enzymes associated with cancer metabolism. This inhibition was linked to decreased proliferation rates in treated cancer cells, suggesting potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of piperazine-thiazole hybrids. Key structural analogues include:

Compound Name Structural Variation Key Differences Reference
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Replacement of thiazole with oxadiazole Oxadiazole increases π-stacking potential; higher XLogP3 (2.6 vs. ~3–4 for thiazole derivatives) suggests enhanced lipophilicity .
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole instead of thiazole; sulfonyl linker Bulkier benzothiazole may reduce membrane permeability; sulfonyl group improves hydrogen-bonding capacity (TPSA = 143 vs. ~114 for target compound) .
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl substitution CF₃ group enhances metabolic stability and electron-withdrawing effects; ketone linker alters conformational flexibility .

Physicochemical Properties

Property Target Compound Oxadiazole Analogue Benzothiazole Analogue
Molecular Weight ~450–500 g/mol (estimated) 404.5 g/mol 532.6 g/mol
XLogP3 ~3.5 (estimated) 2.6 3.1
Hydrogen Bond Acceptors 7–8 7 8
Topological Polar Surface Area (TPSA) ~114 Ų 114 Ų 143 Ų
Rotatable Bonds 6–7 6 7

The target compound’s intermediate lipophilicity (XLogP3 ~3.5) balances solubility and membrane permeability, whereas benzothiazole derivatives (XLogP3 >3) may face solubility challenges despite higher binding affinity .

Pharmacological Activity

  • Antinociceptive Effects: Thiazole-piperazine derivatives (e.g., 1-methylsulphonyl-4-(4-{[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl)piperazine) show potent activity in pain models, likely via opioid receptor modulation .
  • Antihyperglycemic Activity: Thiazolidinone derivatives with naphthyl-thiazole motifs demonstrate blood glucose-lowering effects in rodent models .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for solubility; N-substitution (e.g., ethyl carboxylate) modulates pharmacokinetics .
  • Thiazole Ring : 4-Phenyl substitution enhances aromatic interactions with hydrophobic enzyme pockets .
  • Linker Flexibility : Sulfanyl acetyl spacers improve conformational adaptability for target binding .
  • Electron-Withdrawing Groups: Analogues with CF₃ (e.g., compound MK41 ) show improved metabolic stability over non-halogenated derivatives.

Biological Activity

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the thiazole moiety followed by the introduction of the piperazine and carboxylate groups. The compound's structure allows for various modifications that can enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent . For instance, thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring and specific substituents on the phenyl group are critical for enhancing cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (anti-Bcl-2)
Compound B1.98 ± 1.22A-431

These results suggest that structural modifications can lead to improved efficacy against cancer cells, indicating a promising avenue for further research in anticancer drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that derivatives containing the thiazole moiety demonstrate activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of critical enzymes required for microbial survival.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential in inhibiting S-methyl-5-thioadenosine phosphorylase, which is involved in nucleotide metabolism. This inhibition could lead to therapeutic applications in conditions where nucleotide metabolism is dysregulated .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, potentially altering cellular responses.
  • Enzyme Interaction : By inhibiting enzymes critical for cellular metabolism, it can disrupt normal cellular functions and promote apoptosis in cancer cells.
  • Structural Modifications : Variations in substituents on the thiazole and piperazine rings can significantly impact its binding affinity and biological efficacy.

Case Studies

Several case studies have documented the effectiveness of thiazole-containing compounds similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant growth inhibition in multiple cancer cell lines, suggesting a common mechanism related to their structural features .
  • Antimicrobial Efficacy : Research indicated that specific derivatives were effective against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

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